スベラニル酸-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

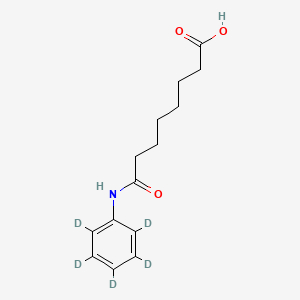

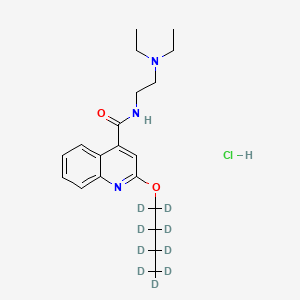

Suberanilic Acid-d5 is an isotope labelled metabolite of a mixed disulfide S- (N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram . It is a stable isotope analogue of Suberanilic Acid . It is used as an intermediate in the production of labeled uberoylanilide Hydroxamic Acid and other labeled histone deacetylase inhibitors .

Molecular Structure Analysis

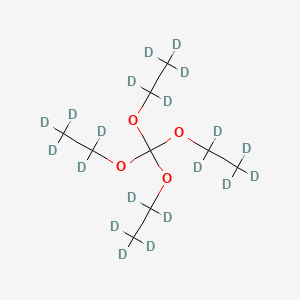

The molecular weight of Suberanilic Acid-d5 is 254.34 . The molecular formula is C14H14D5NO3 . The structure of Suberanilic Acid-d5 is similar to that of Suberanilic Acid, with the difference being the presence of five deuterium atoms (D) instead of hydrogen in the former.科学的研究の応用

標識ヒストン脱アセチル化酵素阻害剤の製造

これは、標識ウベロイルアニリドヒドロキサム酸およびその他のヒストン脱アセチル化酵素阻害剤の合成における中間体として作用します . ヒストン脱アセチル化酵素阻害剤は、クロマチン構造に影響を与えることで遺伝子の発現を修飾できるヒストン脱アセチル化酵素の機能を阻害する化合物のクラスです。

代謝経路研究

スベラニル酸-d5: は、安定同位体標識に使用され、研究者は生体内での代謝経路を安全に追跡することができます . このアプリケーションは、代謝性疾患を理解し、治療戦略を開発する上で非常に重要です。

分析用標準品

この化合物は、神経学研究化学物質の высококачественный сертифицированный эталонный материалとしても入手可能です . 標準物質は、特に品質管理プロセスにおいて、分析測定の精度と一貫性を確保するために不可欠です。

環境研究

環境研究では、This compoundを使用して、汚染物質の分解やさまざまな物質の環境運命を研究することができます . その標識された形態は、複雑な環境システムにおける正確な追跡を可能にします。

作用機序

Target of Action

Suberanilic Acid-d5 is primarily used as an intermediate in the production of labeled uberoylanilide Hydroxamic Acid and other labeled histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Biochemical Pathways

Suberanilic Acid-d5, being an intermediate in the production of HDAC inhibitors, plays a role in the regulation of gene expression. By inhibiting HDACs, it can affect the acetylation/deacetylation balance, leading to changes in the chromatin structure and influencing gene expression .

生化学分析

Biochemical Properties

Suberanilic Acid-d5 plays a significant role in biochemical reactions, particularly in the study of histone deacetylase (HDAC) inhibitors. It interacts with enzymes such as histone deacetylases, which are crucial for the regulation of gene expression through the removal of acetyl groups from histone proteins. This interaction leads to changes in chromatin structure and, consequently, gene expression. Suberanilic Acid-d5 is also involved in the synthesis of other labeled compounds used in proteomics research .

Cellular Effects

Suberanilic Acid-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting histone deacetylases, Suberanilic Acid-d5 can lead to an increase in acetylation levels of histone proteins, resulting in a more relaxed chromatin structure and enhanced gene transcription. This can affect cell cycle regulation, apoptosis, and differentiation. Additionally, Suberanilic Acid-d5 has been shown to impact cellular metabolism by altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of Suberanilic Acid-d5 involves its interaction with histone deacetylases. By binding to the active site of these enzymes, Suberanilic Acid-d5 inhibits their activity, preventing the removal of acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, which promotes a more open chromatin structure and facilitates gene transcription. Furthermore, Suberanilic Acid-d5 may also interact with other proteins and enzymes involved in chromatin remodeling and gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Suberanilic Acid-d5 can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Suberanilic Acid-d5 remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to Suberanilic Acid-d5 in in vitro and in vivo studies has demonstrated sustained inhibition of histone deacetylase activity, leading to prolonged changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of Suberanilic Acid-d5 vary with different dosages in animal models. At lower doses, Suberanilic Acid-d5 effectively inhibits histone deacetylase activity without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibition of histone deacetylase activity. Careful dosage optimization is essential to balance efficacy and safety in animal studies .

Metabolic Pathways

Suberanilic Acid-d5 is involved in several metabolic pathways, particularly those related to histone modification and gene regulation. The compound interacts with enzymes such as histone deacetylases and other cofactors involved in chromatin remodeling. These interactions can affect metabolic flux and alter the levels of various metabolites. Suberanilic Acid-d5’s role in these pathways highlights its importance in studying the regulation of gene expression and cellular metabolism .

Transport and Distribution

Within cells and tissues, Suberanilic Acid-d5 is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells. Once inside the cell, Suberanilic Acid-d5 can accumulate in specific compartments, such as the nucleus, where it exerts its effects on histone deacetylase activity and gene expression. The distribution of Suberanilic Acid-d5 within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of Suberanilic Acid-d5 is primarily within the nucleus, where it interacts with histone deacetylases and other chromatin-associated proteins. Targeting signals or post-translational modifications may direct Suberanilic Acid-d5 to specific nuclear compartments or organelles. This localization is crucial for its activity, as it allows Suberanilic Acid-d5 to effectively inhibit histone deacetylase activity and modulate gene expression. Understanding the subcellular localization of Suberanilic Acid-d5 provides insights into its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

8-oxo-8-(2,3,4,5,6-pentadeuterioanilino)octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18)/i3D,4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDAFSGJPGLGR-YQYLVRRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B565057.png)

![N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride](/img/structure/B565062.png)

![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)

![2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565068.png)

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)